(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate
Overview
Description
(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, substituted with two fluorine atoms and a carboxylate ester group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate typically involves the introduction of difluoromethyl groups into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the desired position on the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of non-ozone depleting difluorocarbene reagents is preferred to ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various fluorinated derivatives, hydroxylated compounds, and substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate: Lacks the (S)-configuration, resulting in different stereochemical properties.
4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity.
Difluoromethylated pyrrolidines: A broader class of compounds with varying substituents and functional groups
Uniqueness
(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both difluoromethyl and ester functional groups. These features confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO3/c1-12-4(10)3-2-6(7,8)5(11)9-3/h3H,2H2,1H3,(H,9,11)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFJHCXQQPPTPF-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(C(=O)N1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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